molecular formula C7H13N3O B13304573 4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL

4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL

Cat. No.: B13304573
M. Wt: 155.20 g/mol
InChI Key: RUQBARNIKCHPEL-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL typically involves the condensation of hydrazine derivatives with β-diketones or their equivalents. One common method includes the reaction of phenylhydrazine or hydrazine hydrate with ethyl acetoacetate under acidic or basic conditions . The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with receptors, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methyl-1-propyl-1H-pyrazol-5-OL is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group, in particular, allows for unique interactions in biological systems and chemical reactions .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

4-amino-5-methyl-2-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C7H13N3O/c1-3-4-10-7(11)6(8)5(2)9-10/h9H,3-4,8H2,1-2H3

InChI Key

RUQBARNIKCHPEL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(N1)C)N

Origin of Product

United States

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